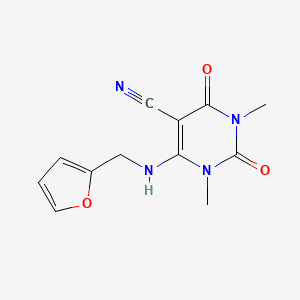![molecular formula C16H23N3O3 B7546123 N-(cyclopropylcarbamoyl)-2-[methyl(2-phenoxyethyl)amino]propanamide](/img/structure/B7546123.png)
N-(cyclopropylcarbamoyl)-2-[methyl(2-phenoxyethyl)amino]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclopropylcarbamoyl)-2-[methyl(2-phenoxyethyl)amino]propanamide, also known as CR8, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. CR8 is a potent inhibitor of cyclin-dependent kinases (CDKs) and has shown promising results in preclinical studies for the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism of action of N-(cyclopropylcarbamoyl)-2-[methyl(2-phenoxyethyl)amino]propanamide involves the inhibition of CDKs, which results in cell cycle arrest and apoptosis in cancer cells. CDKs are involved in the phosphorylation of key proteins that regulate the cell cycle, and their inhibition by N-(cyclopropylcarbamoyl)-2-[methyl(2-phenoxyethyl)amino]propanamide disrupts this process, leading to cell death.
Biochemical and Physiological Effects
N-(cyclopropylcarbamoyl)-2-[methyl(2-phenoxyethyl)amino]propanamide has been shown to have potent anti-cancer effects in preclinical studies, with significant inhibition of tumor growth observed in various cancer models. In addition to its anti-cancer effects, N-(cyclopropylcarbamoyl)-2-[methyl(2-phenoxyethyl)amino]propanamide has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(cyclopropylcarbamoyl)-2-[methyl(2-phenoxyethyl)amino]propanamide in lab experiments include its potent inhibitory effects on CDKs, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its potential therapeutic applications in cancer and other diseases. However, there are also limitations to the use of N-(cyclopropylcarbamoyl)-2-[methyl(2-phenoxyethyl)amino]propanamide, including its potential toxicity and the need for further studies to optimize its dosing and delivery.
Orientations Futures
For the research on N-(cyclopropylcarbamoyl)-2-[methyl(2-phenoxyethyl)amino]propanamide include further preclinical studies to evaluate its safety and efficacy in different types of cancer, as well as studies to optimize its dosing and delivery. Additionally, there is a need for clinical trials to evaluate the potential therapeutic applications of N-(cyclopropylcarbamoyl)-2-[methyl(2-phenoxyethyl)amino]propanamide in humans, particularly in the treatment of cancer and autoimmune diseases. Finally, further research is needed to understand the mechanisms of action of N-(cyclopropylcarbamoyl)-2-[methyl(2-phenoxyethyl)amino]propanamide and to identify potential biomarkers for patient selection and monitoring.
Méthodes De Synthèse
The synthesis of N-(cyclopropylcarbamoyl)-2-[methyl(2-phenoxyethyl)amino]propanamide involves a multi-step process that includes the reaction of cyclopropyl isocyanate with 2-(methylamino)ethanol to form N-cyclopropylcarbamoyl-2-(methylamino)ethanol. This intermediate is then treated with 2-phenoxyethylbromide to yield N-(cyclopropylcarbamoyl)-2-[methyl(2-phenoxyethyl)amino]propanamide.
Applications De Recherche Scientifique
N-(cyclopropylcarbamoyl)-2-[methyl(2-phenoxyethyl)amino]propanamide has been extensively studied for its potential therapeutic applications in cancer treatment. CDKs are key regulators of the cell cycle, and their dysregulation has been implicated in the development and progression of various types of cancer. N-(cyclopropylcarbamoyl)-2-[methyl(2-phenoxyethyl)amino]propanamide has been shown to inhibit CDKs 1, 2, and 9, which are involved in different stages of the cell cycle.
Propriétés
IUPAC Name |
N-(cyclopropylcarbamoyl)-2-[methyl(2-phenoxyethyl)amino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-12(15(20)18-16(21)17-13-8-9-13)19(2)10-11-22-14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOSPCBIMAVHHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(=O)NC1CC1)N(C)CCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylcarbamoyl)-2-[methyl(2-phenoxyethyl)amino]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(cyclopropylcarbamoyl)-2-[[5-oxo-4-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7546043.png)
![N,N-dimethyl-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B7546050.png)
![2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanyl-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B7546058.png)
![N-[2-(tert-butylamino)-2-oxoethyl]-3-(3-chlorophenyl)propanamide](/img/structure/B7546066.png)

![2-[[1-(Oxolan-2-ylmethyl)tetrazol-5-yl]sulfanylmethyl]-1,3-benzoxazole](/img/structure/B7546088.png)
![3-[(5-Chlorothiophen-2-yl)methyl]-7-fluoroquinazolin-4-one](/img/structure/B7546100.png)
![3-amino-N-[[4-(diethylsulfamoyl)phenyl]methyl]pyrazine-2-carboxamide](/img/structure/B7546110.png)
![N,N-diethyl-4-[4-methyl-5-[(5-methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]-1,2,4-triazol-3-yl]aniline](/img/structure/B7546116.png)
![2-[4-[2-(cyclopropylamino)-2-oxoethyl]piperazin-1-yl]-N,2-diphenylacetamide](/img/structure/B7546137.png)

![N-(2,6-dichloro-3-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7546152.png)
![3-[(2-oxopyrrolidin-1-yl)methyl]-N-(1-phenylethyl)benzamide](/img/structure/B7546156.png)
